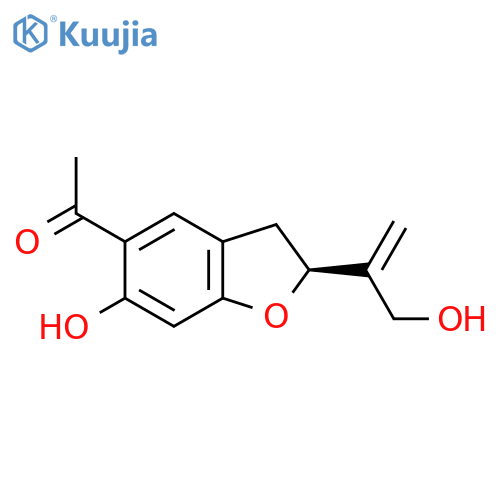Cas no 68776-42-1 (12-Hydroxy-2,3-dihydroeuparin)

12-Hydroxy-2,3-dihydroeuparin structure
商品名:12-Hydroxy-2,3-dihydroeuparin
12-Hydroxy-2,3-dihydroeuparin 化学的及び物理的性質
名前と識別子
-
- 12-Hydroxy-2,3-dihydroeuparin
- (2S)-2,3-Dihydro-2alpha-[1-(hydroxymethyl)vinyl]-5-acetylbenzofuran-6-ol
- 12-Hydroxy-2
- 68776-42-1
- CS-0148907
- CHEMBL462941
- AKOS040760921
- HY-N8680
- DA-69459
- 1-[(2S)-6-hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone
-
- インチ: 1S/C13H14O4/c1-7(6-14)12-4-9-3-10(8(2)15)11(16)5-13(9)17-12/h3,5,12,14,16H,1,4,6H2,2H3/t12-/m0/s1
- InChIKey: KPJMESMRKLJVPB-LBPRGKRZSA-N
- ほほえんだ: O1C2C=C(C(C(C)=O)=CC=2C[C@H]1C(=C)CO)O
計算された属性
- せいみつぶんしりょう: 234.08920892g/mol
- どういたいしつりょう: 234.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 色と性状: Oil
12-Hydroxy-2,3-dihydroeuparin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
12-Hydroxy-2,3-dihydroeuparin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2596-1 mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1mg |
¥2915.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55910-5 mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 5mg |
¥5760.0 | 2021-09-09 | ||
| TargetMol Chemicals | TN2596-5mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| TargetMol Chemicals | TN2596-5 mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| TargetMol Chemicals | TN2596-5mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 5mg |
¥ 4040 | 2024-07-24 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H55910-5mg |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | ,98.0% | 5mg |
¥5760.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2596-1 mL * 10 mM (in DMSO) |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-08 | ||
| TargetMol Chemicals | TN2596-1 ml * 10 mm |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| TargetMol Chemicals | TN2596-1 ml * 10 mm |
12-Hydroxy-2,3-dihydroeuparin |
68776-42-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-24 |
12-Hydroxy-2,3-dihydroeuparin 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
68776-42-1 (12-Hydroxy-2,3-dihydroeuparin) 関連製品
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
